Lithium;ZINC
Description
Significance in Advanced Materials Science
The significance of the lithium-zinc system in advanced materials science is multifaceted, with its primary impact being in the field of energy storage. aip.org Intermetallic lithium compounds are notable for their low mass and favorable electronic and mechanical properties. aip.org The Li-Zn system, in particular, is a promising candidate for battery materials, leveraging zinc's historical importance, low cost, and natural abundance. aip.org
Zinc has been identified as a promising anode material for all-solid-state lithium-ion batteries due to its high theoretical capacity. mdpi.com The alloying reaction of zinc with lithium is key to its function in these applications. researchgate.net Furthermore, Li-Zn alloys are being explored to create uniform and electrochemically stable surfaces on lithium metal anodes, which could help in suppressing the formation of dendrites—a major challenge in the development of next-generation lithium batteries. acs.org The introduction of a LiZn alloy layer can increase the active surface area and promote homogeneous nucleation of lithium. acs.org
Beyond batteries, ternary alloys incorporating lithium and zinc, such as Mg-Li-Zn and Al-Zn-Mg-Cu-Li systems, have shown potential as advanced structural materials. The addition of lithium to Al-Zn-Mg-Cu alloys, for instance, can reduce density and increase the elastic modulus, making them attractive for aerospace applications. nih.gov Similarly, Mg-Li-Zn alloys are being investigated as biodegradable metallic materials for medical implants, offering improved mechanical properties and corrosion resistance. nih.gov
Historical Context of Lithium-Zinc Intermetallic Research
The study of the Li-Zn system dates back to the early 20th century. One of the earliest and most well-established Li-Zn intermetallic compounds, LiZn, was first identified in 1933 through high-temperature alloying techniques. aip.org This compound was found to have a NaTl-type crystal structure. aip.org The fundamental understanding of the Li-Zn phase diagram was largely established based on the work of Grube and Vosskühler in 1933, with subsequent reviews and minor modifications. himikatus.ru
Early research focused on identifying the various stable phases within the Li-Zn binary system through methods like thermal analysis and X-ray diffraction. These investigations led to the characterization of several intermetallic compounds. himikatus.ruresearchgate.net However, for a long time, full structural studies were primarily available for the LiZn phase, with many other Li-Zn compounds being known to be highly symmetric but disordered. researchgate.netresearchgate.net
More recent research has revisited the Li-Zn system with advanced analytical techniques. For example, high-pressure studies have led to the discovery of new stoichiometric compounds like Li₂Zn, which forms at pressures above 10 GPa. aip.org This ongoing research continues to refine the understanding of the structural evolution and properties of Li-Zn compounds under various conditions. aip.org
Scope and Research Trajectories within Lithium-Zinc Chemistry
Current research on lithium-zinc chemical systems is broad, with several key trajectories aimed at harnessing their potential for various applications. A major focus remains on energy storage, particularly the development of next-generation lithium-ion batteries. aip.org Researchers are investigating Li-Zn compounds as high-capacity anode materials. aip.orgrsc.org The electrochemical behavior of zinc as an alloying-type anode is a central theme, with studies focusing on the reaction mechanisms during the alloying and de-alloying processes with lithium. mdpi.comresearchgate.net
Another significant research direction is the use of Li-Zn alloys to improve the stability and performance of lithium metal anodes. The formation of a "lithiophilic" Li-Zn alloy layer on the surface of lithium foil is being explored as a method to facilitate uniform lithium deposition and prevent the growth of dendrites that can lead to battery failure. acs.org
Furthermore, the fundamental understanding of the Li-Zn phase diagram and the crystal structures of its intermetallic compounds continues to be an active area of research. researchgate.netresearchgate.net Advanced computational methods, such as particle swarm optimization, are being employed in combination with first-principles calculations to predict and identify new stable structures within the Li-Zn system under high pressure. researchgate.net This theoretical work complements experimental studies and provides deeper insights into the structural features and properties of these materials. researchgate.net The exploration of ternary and even more complex alloys containing Li and Zn for structural and biomedical applications also represents a growing field of study. nih.govresearchgate.net
Structure
2D Structure
Properties
CAS No. |
12057-22-6 |
|---|---|
Molecular Formula |
LiZn |
Molecular Weight |
72.3 g/mol |
IUPAC Name |
lithium;zinc |
InChI |
InChI=1S/Li.Zn |
InChI Key |
KUJOABUXCGVGIY-UHFFFAOYSA-N |
Canonical SMILES |
[Li].[Zn] |
Origin of Product |
United States |
Theoretical and Computational Chemistry of Lithium Zinc Compounds
Ab Initio Investigations of Lithium-Zinc Intermetallic Phases
Ab initio calculations, which are derived from first principles without reliance on empirical data, serve as a powerful tool for exploring the fundamental properties of Li-Zn intermetallic phases. These computational methods are particularly adept at predicting material behavior under extreme conditions and elucidating their intrinsic electronic nature.
Theoretical investigations into the Li-Zn system under high pressure have revealed the potential for the formation of novel, Li-rich intermetallic compounds. Using ab initio evolutionary algorithms, computational studies have systematically explored the phase diagram of Li-Zn compounds at pressures ranging from ambient to 100 GPa. researchgate.net These calculations predict the stability of various stoichiometries, offering a theoretical roadmap for high-pressure synthesis.
Experimental studies have corroborated these theoretical predictions. For instance, the compression of pure lithium and zinc mixtures in a diamond-anvil cell has been shown to induce a direct reaction, forming the stoichiometric compound LiZn at pressures below 1 GPa. researchgate.net Upon further compression to pressures exceeding 10 GPa, the formation of a more lithium-rich phase, Li₂Zn, has been observed. researchgate.net This discovery of Li₂Zn marks the highest lithium content compound identified in the Li-Zn system to date, highlighting the efficacy of high pressure in accessing new chemical spaces. researchgate.net
The stability of these high-pressure phases is rooted in the pressure-induced changes in the electronic structure and bonding characteristics of the constituent elements. Under compression, the energetic landscape of the Li-Zn system is altered, favoring the formation of denser and more electronically stable crystal structures.
Electronic structure calculations are fundamental to understanding the intrinsic properties of Li-Zn compounds, such as their electrical conductivity and chemical reactivity. These calculations typically involve determining the electronic band structure and the density of states (DOS). The band structure illustrates the allowed energy levels for electrons as a function of their momentum in the crystal lattice, while the DOS provides the number of available electronic states at each energy level.
For instance, in related LiZnX compounds (where X can be N, P, As, or Sb), density functional theory (DFT) calculations have been used to compute the electronic band structures. researchgate.net These calculations reveal how the band gap, which is the energy difference between the valence and conduction bands, varies with the composition of the compound. researchgate.net The nature of the band gap determines whether a material is a metal, semiconductor, or insulator.
Similar computational approaches applied to binary Li-Zn intermetallics would elucidate their electronic characteristics. The calculated DOS can indicate the metallic or semi-metallic nature of these alloys. For example, a non-zero DOS at the Fermi level is indicative of metallic behavior, which is a common feature in many intermetallic compounds. researchgate.net
Density Functional Theory (DFT) in Structural Elucidation
Density Functional Theory (DFT) has emerged as a cornerstone of computational materials science, offering a balance between accuracy and computational cost that is well-suited for the structural elucidation of intermetallic compounds like those in the Li-Zn system. nih.govacs.org DFT calculations can predict the most energetically favorable crystal structures for a given stoichiometry by comparing the total energies of various atomic arrangements. This predictive capability is crucial for identifying stable and metastable phases that may be accessible through synthesis.
The process of structural elucidation using DFT often involves generating a set of candidate crystal structures and then optimizing their geometries to find the lowest energy configuration. This can be coupled with evolutionary algorithms or other structure prediction methods to explore the vast landscape of possible atomic arrangements efficiently. researchgate.net The calculated lattice parameters, atomic positions, and space groups from these DFT studies provide a detailed structural model that can be compared with experimental data from techniques like X-ray diffraction for validation. rsc.org
Beyond predicting the ground-state structure, DFT can also be used to investigate the effects of defects, doping, and temperature on the structural stability of Li-Zn compounds. mdpi.comntnu.no For example, calculations can determine the formation energies of vacancies, interstitials, and anti-site defects, providing insight into the defect chemistry of these materials. mdpi.com
Quantum-Chemical Analysis of Metal-Metal Bonding
Understanding the nature of the chemical bond between lithium and zinc atoms is crucial for explaining the properties of their intermetallic compounds. Quantum-chemical analyses provide a detailed picture of the bonding, moving beyond simple metallic or ionic descriptions.
A systematic ab initio study of the diatomic LiZn molecule has been conducted to characterize the fundamental interaction between a single lithium and a single zinc atom. utah.edu These calculations determine key molecular properties such as the equilibrium bond length, vibrational frequencies, and dissociation energies, which are foundational to understanding the cohesive properties of the bulk material. utah.edu
For bulk Li-Zn compounds, the Electron Localization Function (ELF) is a powerful tool for visualizing and analyzing the chemical bonding. researchgate.netaps.orgyoutube.com ELF analysis of β-Li₂Zn₅ has revealed a high degree of polarity in the bonds, with a significant transfer of electron density from the more electropositive lithium atoms to the zinc atoms. researchgate.net This charge transfer contributes to the stability of the compound. The ELF provides a topological analysis of the electron density, allowing for the characterization of bonding as covalent, ionic, or metallic based on the degree of electron localization. aps.org
Mechanistic Modeling of Alloying Processes
Computational modeling plays a vital role in understanding the dynamic processes that occur during the formation of Li-Zn alloys. These models can simulate the alloying process at an atomic level, providing insights into the reaction mechanisms and kinetics.
One key aspect of the alloying process is the diffusion of atoms. Molecular dynamics (MD) simulations, often parameterized using forces derived from quantum mechanical calculations, can be used to model the movement of lithium and zinc atoms in the solid state. researchgate.netacs.orgacs.org These simulations can reveal the diffusion pathways and calculate diffusion coefficients, which are critical parameters for understanding the rate of alloy formation. acs.org
Furthermore, computational methodologies have been developed to understand the structural changes that occur during lithiation and delithiation processes, which are analogous to the initial stages of alloying. acs.org For instance, reactive force field (ReaxFF) molecular dynamics simulations can model the chemical reactions and structural transformations that take place as lithium is incorporated into a zinc-containing material. acs.org These simulations provide an atomistic view of the alloying mechanism, including the formation of different Li-Zn phases and the associated volume changes. acs.org
Synthetic Methodologies for Lithium Zinc Compounds and Architectures
High-Pressure Synthesis Routes
High-pressure synthesis provides a powerful tool for accessing novel phases and stoichiometries in the lithium-zinc system that are not stable under ambient conditions. By applying extreme pressure, the thermodynamic landscape is altered, enabling the formation of unique crystal structures.
The direct reaction between elemental lithium and zinc can be induced by compression in devices such as diamond-anvil cells. This technique allows for the in-situ formation of intermetallic compounds at pressures and temperatures that can be precisely controlled.
Research has shown that a direct reaction between pure lithium and zinc occurs at pressures below 1 GPa, leading to the formation of the stoichiometric compound LiZn. Upon further compression to pressures exceeding 10 GPa, a lithium-richer compound, Li₂Zn, is formed. This discovery marked the highest lithium content compound identified in the Li-Zn system. These high-pressure synthesis experiments are crucial for understanding the structural evolution and stability of light, volume-efficient materials.
| Compound | Pressure Conditions | Synthesis Method | Key Finding |
|---|---|---|---|
| LiZn | Below 1 GPa | Direct compression of Li and Zn mixture | Formation of the 1:1 stoichiometric compound. |
| Li₂Zn | Above 10 GPa | Further compression of Li and Zn mixture | Discovery of a new, lithium-rich phase. |
Applying pressure to existing materials can induce transformations from one crystal structure (phase) to another without changing the chemical composition. In elemental lithium, for instance, a series of phase transitions occur under compression, moving from body-centered cubic (bcc) to face-centered cubic (fcc) and then to more complex structures at progressively higher pressures. aps.orgresearchgate.netwikipedia.org While specific pressure-induced transitions between different Li-Zn alloy phases are a complex area of study, the formation of Li₂Zn from a mixture already containing LiZn at increased pressures demonstrates a pressure-driven transformation within the binary system. These transformations are of fundamental interest for materials science, as they can lead to materials with novel electronic and mechanical properties.
High-Temperature Synthesis Techniques
High-temperature methods are more conventional approaches for producing metallic alloys and compounds, relying on thermal energy to overcome reaction barriers and promote diffusion.
The direct alloying of pure lithium and zinc in a molten state is a common method for preparing zinc-lithium alloys. This technique involves heating the constituent metals above their melting points in a controlled environment to ensure homogeneity and prevent oxidation.
A typical procedure involves placing high-purity zinc into a graphite crucible within a vacuum furnace and heating it to between 450-500°C to achieve a molten state. google.com High-purity lithium is then added to the molten zinc. google.com To ensure the elements mix thoroughly and form a uniform alloy, the temperature is raised to between 600-650°C for a refining period of 10-15 minutes. google.com The process is conducted under an inert atmosphere, such as argon, to prevent the highly reactive lithium from reacting with air. wikipedia.orggoogle.com Finally, the molten alloy is cast to produce the solid material. google.com
| Step | Temperature Range | Atmosphere | Description |
|---|---|---|---|
| Zinc Melting | 450-500°C | Vacuum (100-200 Pa) | High-purity zinc is melted in a graphite crucible. |
| Lithium Addition | ~480-500°C | Argon (0.8-1 atm) | High-purity lithium is added to the molten zinc. |
| Refining | 550-700°C | Argon | The melt is held at a higher temperature for 10-15 minutes to ensure homogeneity. |
| Casting | Cooling | N/A | The molten alloy is cast into a mold to solidify. |
Solid-state synthesis involves the reaction of precursor materials in their solid forms, typically at elevated temperatures but below their melting points. This method relies on atomic diffusion through the solid matrix to form the desired product. In the context of lithium and zinc, this can involve heating mixtures of fine powders of the elements or their precursors (e.g., hydrides, nitrides) in a controlled atmosphere.
While less common for producing simple binary Li-Zn alloys compared to melting techniques, solid-state reactions are fundamental in creating more complex materials containing lithium and zinc, such as mixed metal oxides. For example, the formation of Li-Zn-ferrites has been studied via solid-state reactions. The general principle involves intimate mixing of precursor powders and subsequent annealing at high temperatures to allow for the slow diffusion and reaction between the solid particles.
Solution-Phase and Organometallic Synthesis
Solution-phase and organometallic routes offer precise control over stoichiometry and can lead to the formation of complex, often soluble, lithium-zinc compounds known as zincates. These methods are typically performed in inert, anhydrous solvents at or below room temperature.
The synthesis of lithium zincates often involves a co-complexation reaction between an organolithium reagent (RLi) and an organozinc compound (R'₂Zn or R'ZnX, where X is a halide). strath.ac.ukresearchgate.net These reactions can produce a variety of structures, including higher-order zincates. For instance, dialkylzinc derivatives can react with lithium alkoxides to form novel lithium zincate alkoxo clusters. researchgate.net
Another common approach is the metathesis reaction between an alkyllithium compound and a zinc halide (e.g., ZnCl₂). libretexts.org The presence of lithium salts, such as lithium chloride (LiCl), can play a crucial role, often facilitating the solubilization of organozinc species from the surface of metallic zinc during direct insertion reactions. acs.orgwikipedia.org The resulting products are typically complex ionic species, which can be thought of as lithium salts of organozinc anions. strath.ac.ukacs.org
| Reaction Type | Lithium Precursor | Zinc Precursor | Typical Product | Solvent |
|---|---|---|---|---|
| Co-complexation | Organolithium (e.g., PhLi) | Diorganozinc (e.g., Zn(CH₂SiMe₃)₂) | Heteroleptic Lithium Zincate | Hydrocarbons (Hexane, Benzene) |
| Co-complexation | Lithium Alkoxide (e.g., LiOR) | Dialkylzinc (e.g., R₂Zn) | Lithium Zincate Alkoxo Cluster | N/A |
| Metathesis / Salt-assisted Insertion | Organolithium (e.g., RLi) | Zinc Halide (e.g., ZnCl₂) | Lithium Organozincate (e.g., Li⁺[RZnX₂]⁻) | Ethers (THF) |
Synthesis of Lithium Zincate Complexes
Lithium zincate complexes are a versatile class of organometallic compounds synthesized through several primary methodologies, including co-complexation reactions, deprotonation processes, and one-pot syntheses. These methods allow for the formation of diverse structural motifs, from simple ate complexes to complex clusters.
A common approach involves the co-complexation of dialkylzinc derivatives with lithium alkoxides. For instance, novel lithium zincate alkoxo clusters have been successfully synthesized through the reaction of dialkylzinc compounds with lithium alkoxides such as [LiO(CH₂)₂N(CH₃)₂]. An alternative route to these clusters is a deprotonation process mediated by a higher-order zincate, Li₂ZnEt₄, and dimethylethanolamine. These reactions typically yield colorless crystalline solids that can be characterized by multinuclear magnetic resonance spectroscopy and single-crystal X-ray diffraction analysis.
Another significant synthetic strategy is the reaction between organolithium (RLi) reagents and either organozinc compounds (R₂Zn) or zinc halides (ZnCl₂). The reaction of Zn(CH₂SiMe₃)₂ with PhLi in low-polarity hydrocarbon solvents like benzene or toluene has been shown to produce novel solvent-free solid-state arrangements, such as [Li₄Zn₃Ph₅(CH₂SiMe₃)₅]. mdpi.com When N-donor ligands like PMDETA or TMEDA are introduced, the reaction products change, yielding monomeric heteroleptic or homoleptic complexes. mdpi.com
One-pot synthesis offers an efficient route to functionalized zincates. A divergent one-pot synthesis for regioselective C–C bond formation in heteroaryl compounds utilizes a single set of reagents—ZnCl₂, an organolithium (R¹Li), and a diethyl (5-halo)thenylphosphate—to generate two distinct products by modifying the zinc coordination environment. nih.gov Similarly, the zincate complex [Li(TMEDA)]₂Zn(CH₂SiMe₂SiMe₂CH₂)₂ was obtained in a 70% yield via a one-pot reaction of ClCH₂SiMe₂SiMe₂CH₂Cl, ZnCl₂, and a lithium sodium alloy in diethyl ether.
The development of bulky zincate complexes, such as dilithium tetra-tert-butylzincate (tBu₄ZnLi₂), has enabled highly chemoselective reactions. This reagent facilitates halogen-zinc exchange reactions of variously functionalized haloaromatics with excellent functional group tolerance.
Table 1: Selected Synthetic Routes to Lithium Zincate Complexes
| Product | Precursors | Method | Reference |
|---|---|---|---|
| Lithium zincate alkoxo clusters | Dialkylzinc derivatives, Lithium alkoxides | Co-complexation | |
| [Li₄Zn₃Ph₅(CH₂SiMe₃)₅] | Zn(CH₂SiMe₃)₂, PhLi | Co-complexation in toluene | mdpi.com |
| [(PMDETA)LiZn(CH₂SiMe₃)₂Ph] | Zn(CH₂SiMe₃)₂, PhLi, PMDETA | Co-complexation in hexane | mdpi.com |
| [Li(TMEDA)]₂Zn(CH₂SiMe₂SiMe₂CH₂)₂ | ClCH₂SiMe₂SiMe₂CH₂Cl, ZnCl₂, Li/Na alloy | One-pot reaction |
Preparation of Lithium and Zinc Aluminyl Complexes via Metathesis Chemistry
Synthetic routes to heterobimetallic aluminyl complexes containing lithium and zinc have been developed, leading to the first structural characterization of an unsupported lithium-aluminium bond. unipa.itanu.edu.au These methodologies provide insight into the nature of M–Al bonding, which ranges from highly polar in lithium complexes to more covalent in zinc systems. unipa.itanu.edu.au
The primary synthetic strategy involves salt metathesis reactions between an alkali metal aluminyl species and a suitable metal halide or organometallic precursor. While much of the foundational work in this area has utilized potassium aluminyl complexes (e.g., R₂Al⁻K⁺), the principles are extendable to lithium analogues. researchgate.net The synthesis of lithium and sodium aluminyls, M₂Al(NON), has been reported, which exist as "slipped" contacted dimeric pairs in non-coordinating solvents. nih.gov Isolation from coordinating solvents like Et₂O affords monomeric ion pairs, (NON)Al-M(Et₂O)₂, which feature discrete Al-Li bonds. nih.gov
The synthesis of a zinc aluminyl complex follows a similar metathesis pathway. Structural and quantum chemical studies of the resulting compounds reveal significant differences between the Li–Al and Zn–Al interactions. The Li–Al bond is characterized as highly polar with a low bond order and minimal charge transfer from aluminum to lithium. In contrast, the analogous zinc aluminyl system displays features consistent with a more covalent M–Al bond. unipa.itanu.edu.au This difference in bond character influences the reactivity of the complexes; for example, the zinc aluminyl complex has been shown to react with CO₂ in a manner that suggests the zinc center functions as the nucleophilic partner. unipa.itanu.edu.au
Table 2: Comparison of Lithium and Zinc Aluminyl Complexes
| Feature | Lithium Aluminyl Complex | Zinc Aluminyl Complex | Reference |
|---|---|---|---|
| Synthetic Route | Salt Metathesis | Salt Metathesis | unipa.itanu.edu.au |
| M-Al Bond Nature | Highly Polar | More Covalent | unipa.itanu.edu.au |
| Bond Order | Low | Higher than Li-Al | unipa.itanu.edu.au |
| Reactivity with CO₂ | Not specified | Zinc center acts as nucleophile | unipa.itanu.edu.au |
Synthesis of Lithium and Zinc Pyrazolate Complexes
Lithium and zinc pyrazolate complexes are typically synthesized through protolysis or metalation reactions involving a pyrazole pro-ligand and a strong base or organometallic reagent. The structural diversity of the resulting complexes is highly dependent on the stoichiometry, the pyrazole substituents, and the solvent used.
The synthesis of lithium pyrazolates is commonly achieved by reacting a pyrazole, such as 3,5-dimethylpyrazole (Me₂pzH), with n-butyllithium (nBuLi). The choice of solvent significantly impacts the final structure. For example, the reaction in diethyl ether (Et₂O) yields an Et₂O-solvated tetrameric complex, [Li₄(Me₂pz)₄(OEt₂)₄], which features a pseudo-cubane array. When the reaction is performed in a tmeda/hexane mixture, a hexanuclear complex, [Li₆(Me₂pz)₆(tmeda)₂], with multiple distinct pyrazolate coordination modes is formed.
Zinc pyrazolate complexes can be prepared by reacting a pyrazole pro-ligand with an organozinc reagent like diethylzinc (ZnEt₂). The reaction of 3,5-di-tert-butylpyrazole (tBu₂pzH) with ZnEt₂ in THF produces a mononuclear zinc complex, [Zn(tBu₂pz)₂(tBu₂pzH)₂]. In this structure, the zinc center is tetrahedrally coordinated by two unidentate pyrazolate ligands and two neutral pyrazole molecules, which are stabilized by N–H···N hydrogen bonding.
More complex architectures can be achieved using multidentate pyrazolyl-based ligands. For instance, zinc(II) complexes bearing the tris[3-(2-pyridyl)-pyrazolyl] borate (Tpᵖʸ) ligand have been synthesized by reacting an equimolar amount of ZnCl₂ and the potassium salt of the ligand (KTpᵖʸ) in a methanolic solution, yielding the mononuclear complex [TpᵖʸZnCl]. nih.gov
Table 3: Synthesis of Representative Lithium and Zinc Pyrazolate Complexes
| Complex | Pyrazole Pro-ligand | Metal Reagent | Solvent | Key Structural Feature | Reference |
|---|---|---|---|---|---|
| [Li₄(Me₂pz)₄(OEt₂)₄] | 3,5-dimethylpyrazole | nBuLi | Diethyl ether | Tetrameric pseudo-cubane | |
| [Li₆(Me₂pz)₆(tmeda)₂] | 3,5-dimethylpyrazole | nBuLi | Hexane/tmeda | Hexanuclear cluster | |
| [Zn(tBu₂pz)₂(tBu₂pzH)₂] | 3,5-di-tert-butylpyrazole | ZnEt₂ | THF | Mononuclear, tetrahedral Zn |
Development of Lithium, Aluminum, and Zinc Complexes with N,N′-Chelate Ligands
A series of lithium, aluminum, and zinc complexes supported by pyrazolyl-based N,N′-chelate ligands have been synthesized through systematic, multi-step procedures. rsc.org These methods demonstrate how lithium complexes can serve as valuable synthons for accessing corresponding zinc and aluminum analogues via transmetalation.
The initial step often involves the synthesis of a lithium complex. For example, treatment of 1-(Me₃SiCH₂)-3,5-R₂-pyrazole (where R = Me, Buᵗ) first with n-butyllithium (LiBuⁿ) and subsequently with tert-butyl cyanide (BuᵗCN) affords the dimeric lithium complexes [Li{N(SiMe₃)C(Buᵗ)CHN₂C₃HR₂-3,5}]₂. rsc.org
These lithium complexes are then used as ligand transfer agents to synthesize zinc complexes. The reaction of [Li{N(SiMe₃)C(Buᵗ)CHN₂C₃HR₂-3,5}]₂ with zinc chloride (ZnCl₂) in THF yields the corresponding zinc chloride complexes, [Zn(Cl){N(SiMe₃)C(Buᵗ)CHN₂C₃HR₂-3,5}]₂. rsc.org
Alternatively, a pro-ligand can be deprotonated with an organolithium reagent to form a lithium complex, which is then reacted with a metal halide. For instance, treating the pro-ligand o-MeC₆H₄NHC(Ph)CHN₂C₃HMe₂-3,5 with LiBuⁿ yields a lithium complex, [Li{N(o-MeC₆H₄)C(Ph)CHN₂C₃HMe₂-3,5}]. rsc.org Subsequent reaction of this lithium salt with ZnCl₂ generates the zinc complex [Zn(Cl){N(o-MeC₆H₄)C(Ph)CHN₂C₃HMe₂-3,5}], while reaction with aluminum trichloride (AlCl₃) gives the aluminum dichloride complex [Al(Cl₂){N(o-MeC₆H₄)C(Ph)CHN₂C₃HMe₂-3,5}]. rsc.org
Direct reaction of the pro-ligand with organometallic reagents is also a viable route. The reaction of o-PrⁱOC₆H₄NHC(Ph)CHN₂C₃HMe₂-3,5 with diethylzinc (ZnEt₂) produces the bis(ligand) zinc complex [Zn{N(o-PrⁱOC₆H₄)C(Ph)CHN₂C₃HMe₂-3,5}₂]. rsc.org Similarly, reaction with trialkylaluminum reagents (AlR'₃, where R' = Me, Et) affords dialkylaluminum complexes. rsc.org These compounds are typically characterized by ¹H and ¹³C NMR spectroscopy, elemental analysis, and, in many cases, single-crystal X-ray diffraction. rsc.org
Amine-Stabilized Lithium and Zinc Boryloxy Complexes
A novel class of amine-stabilized lithium and zinc boryloxy complexes has been prepared, representing an underexplored category of hard anionic O-ligands. The synthesis of these compounds relies on the reaction of specially designed boronic acid-derived pro-ligands with metal amide reagents.
The synthesis of the lithium complex involves the reaction of a tris(phenol) amine-based pro-ligand with two equivalents of lithium bis(trimethylsilyl)amide, [Li{N(SiMe₃)₂}]. The reaction and subsequent recrystallization from THF at low temperatures (-28 °C) afford the target lithium complex as colorless crystals in good yield (68%). The resulting complex features a μ³-boryloxy binding mode, as confirmed by single-crystal X-ray diffraction.
The corresponding zinc complexes are synthesized via a stoichiometric reaction of the same pro-ligand with zinc bis(trimethylsilyl)amide, [Zn{N(SiMe₃)₂}₂], in THF. This initial reaction results in the formation of an insoluble white precipitate. However, the addition of one equivalent of a donor base, such as N,N,N′,N′-tetramethylethylenediamine (TMEDA), leads to the redissolution of the precipitate. Recrystallization from toluene yields the amine-stabilized zinc boryloxy complex, which exhibits a μ²-boryloxy binding mode.
A heteroleptic zinc complex can also be formed through a stoichiometric 1:1:1 reaction of a different boryloxy pro-ligand with [Zn{N(SiMe₃)₂}₂] and an acetylacetonate ligand (ⁿPr-AcAcH). Recrystallization from a DCM and hexane mixture yields pale-yellow crystals of the heteroleptic product. The structures and solution-state behavior of all synthesized complexes have been extensively characterized by 1D, 2D, and DOSY NMR spectroscopy, in addition to single-crystal X-ray diffraction.
Advanced Synthesis Technologies
Microwave-Assisted Synthesis (e.g., Li₂ZnTi₃O₈)
Microwave-assisted synthesis is an advanced technology that utilizes microwave radiation to heat reactants, offering numerous advantages over conventional heating methods. These benefits include rapid and uniform heating, significantly shorter reaction times, increased energy efficiency, and improved control over the size, morphology, and crystallinity of the final product. mit.eduarxiv.orgmdpi.com This technique has been successfully applied to synthesize a wide range of inorganic materials, including complex oxides, zeolites, and various nanomaterials. mit.eduarxiv.orgmdpi.com The process can be conducted as a solid-state reaction or in a solution phase (hydrothermal/solvothermal). mit.eduarxiv.org
While microwave-assisted synthesis is a powerful tool for producing complex metal oxides, the spinel Li₂ZnTi₃O₈, a promising anode material for lithium-ion batteries, is more commonly prepared via other advanced methods such as the reaction-sintering process. researchgate.netscientific.netrsc.org This technique is notable for being a calcination-free, solid-state route.
In a typical reaction-sintering process for Li₂ZnTi₃O₈, high-purity starting materials (e.g., Li₂CO₃, ZnO, and TiO₂) are stoichiometrically mixed and ball-milled to ensure homogeneity. The resulting powder is then pressed into pellets and sintered directly at high temperatures, typically between 1075 °C and 1150 °C. This single-step heating process combines the synthesis and sintering phases, forming the pure cubic spinel structure of Li₂ZnTi₃O₈. researchgate.netscientific.net The final properties of the ceramic, such as its density and grain size, are highly dependent on the sintering temperature and duration, which in turn strongly influence its microwave dielectric properties. researchgate.net For instance, Li₂ZnTi₃O₈ ceramics sintered at 1125 °C for 5 hours have been shown to exhibit a good combination of microwave dielectric properties. scientific.net
Table 4: Properties of Li₂ZnTi₃O₈ Synthesized by Reaction-Sintering
| Sintering Conditions | Dielectric Constant (εr) | Quality Factor (Q × f) | Temperature Coefficient of Frequency (τf) | Reference |
|---|---|---|---|---|
| 1125 °C for 5 hrs | 21.7 | 70,500 GHz (at 7.5 GHz) | -13 ppm/°C | scientific.net |
Sol-Gel Methods
The sol-gel method is a versatile wet-chemical technique used for the fabrication of lithium-zinc compounds, particularly lithium-doped zinc oxide (ZnO:Li), as thin films, nanoparticles, and composites. rsc.orgwikipedia.org This bottom-up approach offers excellent control over the material's chemical composition, microstructure, and homogeneity at a relatively low cost. rsc.org The process involves the transition of a system from a liquid "sol" (a colloidal suspension of solid particles) into a solid "gel" phase.
The synthesis typically begins with the preparation of a precursor solution. Common precursors include zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) as the zinc source and a lithium salt, such as lithium nitrate (LiNO₃) or lithium hydroxide (LiOH), as the lithium source. rsc.orgwikipedia.org These precursors are dissolved in a suitable solvent, most commonly an alcohol like absolute ethanol or 2-methoxyethanol. rsc.org A stabilizer or chelating agent, such as monoethanolamine (MEA), is often added to the solution to ensure its stability and homogeneity by controlling the hydrolysis and condensation rates. rsc.org
Once the stable sol is prepared, it can be applied to a substrate using various coating techniques, including spin-coating or dip-coating, to form a thin film. rsc.org The process is often repeated multiple times to achieve the desired film thickness. rsc.org After each coating cycle, a preheating step (typically around 300°C) is performed to evaporate the solvent and decompose the organic compounds. rsc.org The final step involves annealing the gel at higher temperatures (ranging from 300°C to 600°C) in air. rsc.org This thermal treatment facilitates the crystallization of the material, promotes the incorporation of lithium into the zinc oxide lattice, and removes residual organic matter. rsc.org
Research has shown that the annealing temperature significantly influences the structural and optical properties of the resulting ZnO:Li films. rsc.org Increasing the annealing temperature generally leads to an increase in crystallite size and a higher degree of orientation along the c-axis of the hexagonal wurtzite structure of ZnO. rsc.org The sol-gel method successfully produces ZnO:Li films where the wurtzite structure is maintained without the formation of secondary phases related to lithium oxides. rsc.org
Below is a table summarizing typical parameters used in the sol-gel synthesis of ZnO:Li thin films.
| Parameter | Material/Condition | Purpose |
| Zinc Precursor | Zinc acetate dihydrate | Source of zinc |
| Lithium Precursor | Lithium nitrate, Lithium hydroxide | Source of lithium dopant |
| Solvent | Absolute ethanol, 2-methoxyethanol | To dissolve precursors |
| Stabilizer | Monoethanolamine (MEA) | To ensure sol stability |
| Coating Method | Spin-coating, Dip-coating | To deposit the gel film |
| Preheating Temp. | ~300°C | Evaporation of solvent |
| Annealing Temp. | 300°C - 600°C | Crystallization and dopant incorporation |
Molecular Beam Epitaxy
Molecular Beam Epitaxy (MBE) is a sophisticated ultra-high vacuum (UHV) deposition technique used to grow high-purity, single-crystal thin films with atomic-level precision. wikipedia.orgresearchgate.net While less common than sol-gel for simple oxide synthesis, MBE offers unparalleled control over film thickness, composition, and interface abruptness, making it suitable for creating complex lithium-zinc heterostructures for advanced electronic and optoelectronic applications. researchgate.net The growth of lithium-zinc compounds via MBE, such as Li-doped ZnO, involves the reaction of thermally evaporated elemental sources on a heated crystalline substrate. researchgate.net
The MBE system consists of a UHV chamber (with pressures typically in the range of 10⁻⁸ to 10⁻¹² Torr) equipped with effusion cells (Knudsen cells) for the elemental sources and a substrate holder with heating capabilities. wikipedia.org For the synthesis of Li-doped ZnO, separate effusion cells containing high-purity elemental zinc and lithium are used. These cells are heated to precise temperatures to generate atomic or molecular beams of the respective elements. The flux of these beams, which determines the deposition rate and doping concentration, is controlled by the cell temperature.
An active oxygen source, typically an RF plasma source, is used to generate atomic oxygen from O₂ gas. bohrium.comfz-juelich.de Atomic oxygen is more reactive than molecular oxygen, which facilitates the growth of high-quality oxide films at lower substrate temperatures. fz-juelich.de The zinc and lithium beams impinge upon a heated single-crystal substrate, such as sapphire (Al₂O₃) or silicon carbide (SiC), where they react with the atomic oxygen to form the epitaxial film. bohrium.com
The entire growth process is monitored in-situ using techniques like Reflection High-Energy Electron Diffraction (RHEED). bohrium.comfz-juelich.de RHEED provides real-time information about the crystal structure and surface morphology of the growing film, allowing for precise, layer-by-layer control of the epitaxial growth. bohrium.com The substrate temperature is a critical parameter, influencing the nucleation, crystal quality, and surface morphology of the film. For oxide growth, temperatures can range up to 1000°C. fz-juelich.de By carefully controlling the fluxes from the zinc and lithium effusion cells and the oxygen plasma source, along with the substrate temperature, high-quality, single-phase Li-doped ZnO films with specific doping profiles can be achieved.
| Component/Parameter | Description | Function/Importance |
| Vacuum Condition | Ultra-High Vacuum (UHV) | Ensures high purity of the grown film by minimizing contamination. |
| Zinc Source | High-purity elemental zinc in an effusion cell | Provides the primary constituent for the ZnO lattice. |
| Lithium Source | High-purity elemental lithium in an effusion cell | Provides the dopant atoms for the film. |
| Oxygen Source | RF plasma source with O₂ gas | Generates reactive atomic oxygen for oxide formation. |
| Substrate | Single-crystal sapphire (Al₂O₃), SiC | Provides a crystalline template for epitaxial growth. |
| In-situ Monitoring | RHEED | Allows real-time analysis of crystal structure and growth mode. |
| Substrate Temp. | Up to 1000°C | Critical for controlling nucleation, crystallinity, and surface morphology. |
Ion-Exchange Syntheses (e.g., LiZnAsO₄·H₂O)
Ion-exchange synthesis is a method where ions in a solid material are replaced by other ions from a solution without altering the fundamental crystal structure of the solid. This technique is particularly useful for preparing specific compounds that are difficult to synthesize directly or for modifying the properties of existing materials. In the context of lithium-zinc compounds, ion-exchange mechanisms are pivotal in the formation and modification of materials like lithium zinc phosphate (LiZnPO₄) and related arsenates. scientific.net
A prominent example involves the synthesis of spinel-type LiZnPO₄. scientific.net This compound can be initially prepared via a high-temperature solid-state reaction. scientific.net Subsequently, the lithium ions within the spinel structure can be partially or fully exchanged. For instance, treating the synthesized LiZnPO₄ with an acid solution allows for the extraction of Li⁺ ions from the crystal lattice and their replacement with H⁺ ions from the solution. scientific.net The resulting material, HZnPO₄, retains the original spinel framework and possesses a "memory" of the original lithium ion positions. This acid-treated material acts as an effective ion exchanger, demonstrating a high capacity for re-inserting Li⁺ ions when placed in a lithium-containing solution. scientific.net The process is driven by the concentration gradient and the relative affinity of the solid framework for the different ions.
Another relevant synthesis method, which can lead to ion-exchangeable materials, is hydrothermal synthesis. This technique is used to prepare crystalline materials from aqueous solutions under high temperature and pressure. Single crystals of lithium zinc arsenate (α-LiZnAsO₄) have been successfully prepared using this method. rsc.org The synthesis involves reacting an aqueous solution of arsenic acid (H₃AsO₄), zinc nitrate (Zn(NO₃)₂), and lithium hydroxide (LiOH) at elevated temperatures (e.g., 240°C) in a sealed vessel. rsc.org Similarly, a hydrated polymorph, β-LiZnPO₄·H₂O, has also been obtained through hydrothermal synthesis. rsc.org This compound features a framework of PO₄ and ZnO₄ tetrahedra, creating channels where Li⁺ ions and water molecules are located. rsc.org The presence of mobile ions within such channels makes these hydrothermally synthesized materials potential candidates for subsequent ion-exchange reactions to create new derivative compounds.
| Compound | Initial Synthesis Method | Ion-Exchange Process |
| LiZnPO₄ | Solid-state reaction | Li⁺ ions are extracted by acid treatment (exchanged with H⁺), and the resulting HZnPO₄ can re-uptake Li⁺. scientific.net |
| α-LiZnAsO₄ | Hydrothermal synthesis | A stable framework is formed, suitable for potential ion-exchange applications. rsc.org |
| β-LiZnPO₄·H₂O | Hydrothermal synthesis | Li⁺ ions are located in channels within the framework, suggesting potential for ion mobility and exchange. rsc.org |
Electrochemical Research on Lithium Zinc Based Materials
Anode Materials for Lithium Systems
The anode is a critical component of a lithium-ion battery, responsible for storing lithium ions during charging. The ideal anode material should possess high specific capacity, excellent cycling stability, and a low working potential. Zinc-based materials have emerged as promising candidates, offering several advantages over traditional graphite anodes.
Zinc Metal as an Alloying-Type Anode Material
Zinc (Zn) metal is considered a promising alloying-type anode material for lithium-ion batteries due to its high theoretical gravimetric and volumetric capacities of 410 mAh/g and 2970 mAh/cm³, respectively. mdpi.com Alloying anodes are valued for their high capacity and stability. mdpi.com However, like other alloying materials, zinc anodes can suffer from large volume expansion during the lithiation/delithiation process, which can lead to poor cycle life. mdpi.com
In the context of all-solid-state lithium-ion batteries, zinc metal has been investigated as a viable electrode material. mdpi.com When tested with solid-state electrolytes such as lithium borohydride (LiBH₄) and halide-stabilized LiBH₄, zinc anodes have demonstrated a volumetric density of over 3000 mAh/cm³ and a coulombic efficiency of approximately 94%. mdpi.comresearchgate.net These findings underscore the potential of zinc electrodes in future all-solid-state battery technologies. mdpi.comresearchgate.net
The alloying strategy for zinc metal anodes has been explored to enhance their performance. Different improvement mechanisms include the creation of an artificial interface alloy protective layer, leveraging an electrostatic shielding effect, and using heterogeneous seeds as zincophilic sites. mdpi.com
Lithium-Zinc Intermetallic Compounds as Anodes
To mitigate the issues associated with pure lithium metal anodes, such as dendrite formation and morphology instability, researchers have developed composite anodes. One such approach involves the creation of a lithium-zinc composite anode composed of β-Li and the intermetallic compound LiZn. electrochemsci.org This composite can be fabricated into a thin foil (20 μm) through a roll-to-roll pressing technique. electrochemsci.org
In this composite anode, the rod-like LiZn compound functions as a three-dimensional mixed-ion and electron conductor (MIEC) skeleton. This structure provides a large number of binding sites for lithium adatoms, which helps to achieve morphological stability, reduce the consumption of the liquid electrolyte, and improve the cyclability of the lithium. electrochemsci.org As a result, the Li-Zn composite anode exhibits enhanced electrochemical performance with a lower overpotential during plating and stripping processes. electrochemsci.org Coin cells utilizing a LiFePO₄ cathode and the Li-Zn anode have demonstrated a 1.6-fold increase in cycling life compared to those with standard lithium metal anodes. electrochemsci.org Furthermore, a high-capacity NCM811 pouch cell with a low negative/positive electrode capacity (N/P) ratio of 1 achieved 50 stable cycles with the Li-Zn anode, delivering a high energy density of up to 357 Wh kg⁻¹ and 1223 Wh L⁻¹. electrochemsci.org
Microalloying lithium with elements like zinc has been shown to suppress dendrite growth and significantly enhance the lifespan of lithium metal batteries. rsc.org Li-Zn alloys, in particular, have demonstrated superior performance due to better Li⁺ diffusion coefficients, lower solid electrolyte interphase impedances, and increased exchange current densities. rsc.org
Lithium Zinc Titanate (Li₂ZnTi₃O₈) as an Anode Material
Lithium zinc titanate (Li₂ZnTi₃O₈), a cubic spinel-structured material, has been identified as a promising anode material due to its high theoretical capacity, structural stability, and "zero strain" characteristic. researchgate.netresearchgate.net However, its practical application has been limited by its low electronic and ionic conductivity. researchgate.netresearchgate.netchemmethod.com
To address these limitations, various modification strategies have been employed, including material nanocrystallization, cation doping, and surface coating. researchgate.net Doping Li₂ZnTi₃O₈ with different cations has been shown to significantly enhance its electrochemical performance.
For instance, Cr-doping has been found to improve the cycle and rate performance of Li₂ZnTi₃O₈. A Cr-doped Li₂ZnTi₃O₈ (Li₂ZnTi₂.₉Cr₀.₁O₈) exhibited a reversible capacity of 162.2 mAh g⁻¹ after 200 cycles at a current density of 1 A g⁻¹. researchgate.netresearchgate.net This improvement is attributed to increased electrical conductivity. researchgate.netchemmethod.comresearchgate.net Similarly, doping with Nb⁵⁺ has resulted in a high reversible capacity of 198 mAh g⁻¹ at the end of 500 cycles. nih.gov K-doping has also been shown to be a useful method for improving electrochemical performance. scienmag.com
The synthesis method can also influence the material's properties. Li₂ZnTi₃O₈ synthesized via a microwave method demonstrated a high reversible capacity and excellent cycling stability. bioengineer.orgpreprints.org After 50 cycles, it retained charge capacities of 263.5 mAh g⁻¹ at 50 mA g⁻¹ and 208.4 mAh g⁻¹ at 500 mA g⁻¹. bioengineer.orgpreprints.org
| Modification | Current Density | Reversible Capacity | Cycle Number |
|---|---|---|---|
| Cr-doped (Li₂ZnTi₂.₉Cr₀.₁O₈) | 1 A g⁻¹ | 162.2 mAh g⁻¹ | 200 |
| Nb⁵⁺-doped (Li₂Zn₀.₉Nb₀.₁Ti₃O₈) | Not specified | 198 mAh g⁻¹ | 500 |
| Microwave Synthesis | 50 mA g⁻¹ | 263.5 mAh g⁻¹ | 50 |
| 500 mA g⁻¹ | 208.4 mAh g⁻¹ | 50 |
Zinc Blende β-SiC as an Anode Material for Lithium Ion Storage
The zinc blende variant of silicon carbide (β-SiC) has been explored as a resilient anode material for lithium-ion batteries. researchgate.netkoreascience.kruwaterloo.ca This material is notable for its abundance of interstitial sites with tetrahedrally configured symmetry, which are suitable for hosting Li⁺ ions, and its exceptional mechanical, thermal, and chemical stability. researchgate.netbioengineer.org β-SiC is considered a zinc blende system with a high theoretical specific capacity of approximately 1430 mAh/g and structural robustness. researchgate.net
A deliberately designed β-SiC based anode has demonstrated a high reversible capacity of about 1250 mAh g⁻¹. researchgate.net It also exhibits high capacity retention, maintaining approximately 94% of its capacity (1195 mAh g⁻¹) after 300 cycles at a current density of 50 mA g⁻¹. researchgate.netkoreascience.kruwaterloo.ca At a higher current density of 1000 mA g⁻¹, it retained a capacity of 707 mAh g⁻¹ after 525 cycles. researchgate.net This material also shows excellent rate capacities at various current densities. researchgate.net
The synthesis of β-SiC nanoparticles in a carbon matrix at a relatively low temperature (around 600 °C) has been developed, making the process more facile and scalable. researchgate.netkoreascience.kr This method ensures a seamless integration of the β-SiC nanoparticles with the host carbon matrix, which is crucial for effective charge and mass transfer during lithiation and delithiation. researchgate.net Full cells using this β-SiC based anode with a commercial LiCoO₂ cathode have been shown to effectively power portable electronic devices, indicating its potential for commercial applications. researchgate.netkoreascience.kr
| Current Density (mA g⁻¹) | Specific Capacity (mAh g⁻¹) |
|---|---|
| 50 | 1128 |
| 100 | 1066 |
| 200 | 984 |
| 300 | 937 |
| 500 | 852 |
| 1000 | 684 |
| 2000 | 532 |
Strategies for Dendrite Inhibition in Lithium and Zinc Metal Anodes
A major challenge for both lithium and zinc metal anodes is the formation of dendrites during cycling, which can lead to short circuits, reduced battery performance, and safety hazards. Consequently, significant research has focused on strategies to suppress or eliminate dendrite growth.
Key strategies for dendrite inhibition include:
Homogenizing the electric field distribution: An uneven electric field can promote localized ion deposition and dendrite formation. Creating microgrooves on the surface of a zinc foil, for example, can homogenize the electric field and lead to more uniform zinc deposition.
Lowering the Li-ion concentration gradient: A steep concentration gradient can also contribute to dendritic growth.
Mechanical blocking: The use of physically robust materials can prevent dendrites from penetrating the separator.
Electrode surface modification: Creating a "lithiophilic" or "zincophilic" surface can reduce the nucleation barrier for lithium or zinc, promoting uniform deposition. This can be achieved by forming metals, metal oxides, nitrides, sulfides, or fluorides on the electrode surface.
Electrolyte additives: Additives in the electrolyte can regulate the deposition of metal ions and inhibit dendrite growth.
Guiding nucleation and growth pathways: This involves controlling the interface energy between the substrate and the metal atoms to regulate the formation and morphology of the deposited metal.
For zinc anodes, strategies such as electrode design, electrolyte modification, and interface regulation are employed to suppress dendrite formation, corrosion, and hydrogen evolution. In lithium metal anodes, a surface ZnO layer with a lithium-friendly effect has been shown to reduce local current density and nucleation overpotential, thereby promoting uniform lithium deposition and retarding dendrite growth.
Cathode Materials in Lithium Systems
While the primary focus of lithium-zinc research has been on anode materials, zinc has also been incorporated into cathode materials to enhance their electrochemical properties.
Doping traditional cathode materials with zinc has been shown to be a beneficial strategy. For example, zinc-doping of LiFePO₄ has been reported to improve its performance. The doped zinc atoms can act as "pillars," protecting the LiFePO₄ crystal structure from shrinking during the de-intercalation and intercalation of lithium ions. This provides a larger space for the movement of lithium ions, thereby enhancing conductivity and the lithium-ion diffusion coefficient.
Similarly, doping lithium-rich cathode materials like Li[Li₀.₂₀Mn₀.₅₄Ni₀.₁₃Co₀.₁₃]O₂ with zinc has been shown to modify the electronic structure and improve electrochemical behavior, potentially enhancing capacity and cycling stability. The incorporation of zinc can stabilize the crystal structure and facilitate lithium-ion diffusion within the lattice. In one study, a zinc-doped material achieved a charge capacity of 333.9 mAh/g and a discharge capacity of 273.7 mAh/g. researchgate.net
Zinc-doped lithiated MoO₃ has also been investigated as a cathode material, delivering an initial discharge capacity of 341.7 mAh g⁻¹ at a current density of 30 mA g⁻¹. researchgate.net This material also showed improved cyclic stability, with a capacity retention of 57.9% after 100 cycles. researchgate.net
Furthermore, zinc-containing aqueous electrolytes have been used in conjunction with cathodes like LiMn₂O₄. It has been demonstrated that LiMn₂O₄ is operational in a mixture of zinc and lithium sulfates, with reversible lithium intercalation into the LiMn₂O₄ structure and zinc plating/stripping on the anode.
Solid Electrolyte Development and Interfacial Phenomena
Spinel structures containing zinc are being investigated for their potential as components in solid-state batteries, primarily as cathode materials in non-aqueous zinc-ion batteries (ZIBs). These materials, with a general formula of AB2O4, allow for ion migration through their crystal lattice. researchgate.net Research on spinels like ZnNixMnxCo2–2xO4 and ZnAlxCo2–xO4 has demonstrated their ability to reversibly intercalate Zn²⁺ ions, a key requirement for a rechargeable battery electrode. researchgate.netresearchgate.net
The data from these studies indicate that the spinel structure can serve as a robust host for zinc ions during charge-discharge processes. researchgate.net For instance, cells using a ZnAlxCo2–xO4 spinel cathode achieved capacities of 114 mAh/g over 100 cycles with an onset potential of 1.95 V. researchgate.net This reversible intercalation is associated with the conversion between Co⁴⁺ and Co³⁺ oxidation states within the spinel lattice. researchgate.net While this research is focused on ZIBs, the demonstrated ionic mobility within the zinc-containing spinel framework suggests potential applicability as a solid ionic conductor.
In the context of lithium-ion solid-state batteries, spinel-structured solid electrolytes are desirable due to their cubic unit cells, which can help avoid micro-cracking that might occur in non-cubic materials during thermal cycling. mdpi.com While much of the research on Li-ion conducting spinels has focused on titanium-based systems like Li1.25Cr0.25Ti1.5O4, the principle of using a stable, three-dimensional framework for ion transport is broadly applicable. mdpi.com The development of a zinc-containing spinel that exhibits high Li⁺ conductivity could be a promising avenue for creating all-spinel solid-state batteries.
The use of zinc as an anode material has been tested in all-solid-state lithium-ion batteries employing lithium borohydride (LiBH4) and halide-stabilized LiBH4 (specifically LiBH4·LiI) as solid electrolytes. acs.orgresearchgate.net LiBH4 is known for its high Li⁺ conductivity at elevated temperatures (around 120 °C), making it a candidate for solid-state applications. mdpi.com
In a system with a zinc anode, LiBH4 solid electrolyte, and a lithium foil counter electrode, the electrochemical reaction involves the alloying of lithium with zinc. acs.org The first discharge and charge capacities of the Zn electrode with LiBH4 were reported to be 507 and 327 mAh/g, respectively. acs.org The volumetric density for cells using both LiBH4 and LiBH4·LiI electrolytes was found to be over 3000 mAh/cm³. acs.orgresearchgate.net A coulombic efficiency of approximately 94% was also observed. acs.orgresearchgate.net
First-principles calculations suggest that while LiBH4 may be unstable at very high and low voltages, it can form protective, ionically conductive interphases. researchgate.net At the cathode interface, decomposition can lead to the formation of B12H12²⁻-containing phases, which have wide electrochemical windows and protect the bulk electrolyte. researchgate.net Similarly, at the anode, decomposition into binary compounds like LiB and LiH could form a stabilizing layer. researchgate.net These findings support the viability of using zinc anodes with borohydride-based electrolytes in solid-state batteries.
A significant challenge in the development of all-solid-state batteries is the high interfacial resistance between the solid electrolyte and the metallic anode, often due to poor physical contact or "wettability." The use of lithium-zinc (Li-Zn) alloys as an alternative to pure lithium metal anodes has been shown to address this issue, particularly with garnet-structured solid electrolytes like Li6.28Al0.24La3Zr2O12 (LLZA). acs.org
Studies have demonstrated that Li-Zn alloy anodes can form an intimate, pore-free contact with the garnet electrolyte surface. researchgate.net This improved wettability leads to a substantial reduction in interfacial resistance. For a symmetric cell using a Li0.95Zn0.05 alloy anode with an LLZA electrolyte, the interface resistance was measured to be as low as 7.5 Ω cm². acs.org In contrast, the resistance for a pure lithium anode with the same electrolyte is significantly higher. mdpi.com
The enhanced interfacial compatibility also leads to improved electrochemical performance and stability. The Li0.95Zn0.05|LLZA|Li0.95Zn0.05 symmetric cell exhibited a high critical current density of 1.1 mA cm⁻² and demonstrated stable cycling for 2200 hours at 0.35 mA cm⁻² without short-circuiting. acs.org This stability is attributed to the homogeneous lithium deposition across the alloy-electrolyte interface, which suppresses the formation of lithium dendrites that often plague solid-state batteries. acs.org The formation of a thin LiZn layer on the lithium metal surface, which has a high Li⁺ ion diffusion coefficient, further aids in impeding dendrite formation and enhancing durability at high C-rates. researchgate.net
Table 3: Interfacial Properties of Li-Zn Alloy Anode with LLZA Solid Electrolyte
| Anode Composition | Interfacial Resistance (Ω cm²) | Critical Current Density (mA cm⁻²) | Long-term Cycling Stability |
|---|---|---|---|
| Li0.95Zn0.05 | 7.5 | 1.1 | 2200 hours at 0.35 mA cm⁻² |
Data sourced from a study on Li-Zn alloy anodes with garnet-structured solid electrolytes. acs.org
Fundamental Electrochemical Reaction Mechanisms
The electrochemical behavior of lithium-zinc based materials is governed by several key mechanisms. In cathode materials like LiFePO4, zinc doping enhances performance primarily through structural modifications. The substitution of Fe with Zn enlarges the crystal lattice, creating a "pillar" effect that stabilizes the structure against volume changes during Li⁺ intercalation and deintercalation. acs.orgacs.org This structural reinforcement lowers the energy barrier for Li⁺ diffusion, thereby improving ionic conductivity and rate capability. acs.org In lithium-rich manganese-based cathodes, zinc doping helps to suppress the irreversible phase transitions and cation disorder that lead to voltage fade and capacity loss, resulting in enhanced cycling stability. researchgate.netmdpi.com
In the context of solid electrolytes, zinc-containing spinels function as ionic conductors by providing a three-dimensional framework through which mobile ions (like Zn²⁺ or potentially Li⁺) can migrate. The reversible intercalation of Zn²⁺ into the spinel lattice, coupled with the redox activity of other transition metals (e.g., Co³⁺/Co⁴⁺), forms the basis of the charge storage mechanism in these materials when used as cathodes. researchgate.net
For anode applications, the mechanism is based on the reversible alloying and de-alloying of lithium with zinc. When used with a solid electrolyte like lithium borohydride, the charging process involves the electrochemical formation of various Li-Zn alloy phases. acs.org The stability of this system is dependent on the formation of a stable solid electrolyte interphase (SEI) at the anode-electrolyte boundary. With LiBH4, this interphase may consist of decomposition products like LiB and LiH, which are electronically insulating but ionically conducting, preventing further electrolyte degradation while allowing Li⁺ transport. researchgate.net
The improved performance of Li-Zn alloy anodes against solid electrolytes like garnets is rooted in interfacial phenomena. The alloy enhances the physical "wetting" of the anode to the ceramic electrolyte surface, which drastically reduces the interfacial resistance. acs.orgresearchgate.net This intimate contact ensures a uniform flux of lithium ions across the interface, promoting homogeneous plating and stripping of lithium. This mitigates the formation of dendrites, a primary failure mechanism in solid-state batteries, by creating a more stable and kinetically favorable interface for Li⁺ transport. acs.orgresearchgate.net
Alloying/De-alloying Mechanisms of Zinc with Lithium Ions
The electrochemical performance of zinc-based anodes in lithium-ion batteries is intrinsically linked to the alloying and de-alloying reactions that occur with lithium ions during the charge and discharge cycles. These processes involve the insertion of lithium ions into the zinc host material to form lithium-zinc alloys (lithiation) and their subsequent extraction (delithiation).
The alloying of zinc with lithium is a conversion and alloying process. researchgate.net Initially, materials like zinc oxide (ZnO) undergo a conversion reaction where they are reduced to metallic zinc nanoparticles upon initial lithiation. This is followed by the alloying of these freshly formed zinc nanoparticles with lithium. However, this alloying process is associated with significant volume changes. For instance, the lithiation of ZnO can lead to a volume expansion of around 228%. researchgate.net Such large volumetric changes can lead to pulverization of the electrode material and a rapid decline in capacity over repeated cycles. rmit.edu.auacs.org
To mitigate these issues, various strategies involving the design of zinc alloys have been explored. Functional alloying has emerged as a key approach to manage the challenges of interfacial instability. mdpi.com The introduction of other metallic elements into the zinc anode can alter the thermodynamics and kinetics of the zinc deposition and stripping processes. mdpi.com For example, creating dual-phase zinc-based alloys can influence the electrochemical reactions at the grain boundaries, potentially leading to more stable performance. mdpi.com
De-alloying is the process where lithium ions are extracted from the lithium-zinc alloy during discharging. rmit.edu.au This process should ideally reverse the alloying reaction, returning the electrode to its original state. However, the significant volume contraction during de-alloying can lead to mechanical instability of the electrode. researchgate.net The non-uniform nature of the alloying/de-alloying reactions can further exacerbate this issue, leading to electrode pulverization and poor electrochemical performance. researchgate.net Research into creating nanostructured materials, such as those with porous architectures, aims to better accommodate these volume changes during both the alloying and de-alloying phases. rmit.edu.au
Ion Diffusion Kinetics in Lithium-Zinc Materials
The rate at which a battery can be charged and discharged is heavily dependent on the kinetics of lithium-ion diffusion within the electrode material. In lithium-zinc based materials, understanding the diffusion coefficient of lithium ions is crucial for optimizing performance.
The diffusion of lithium ions through the solid electrode material is a complex process influenced by the material's crystal structure and the presence of any defects. rsc.org In the context of solid-electrolyte interphase (SEI) layers that form on electrode surfaces, the composition of this layer can significantly impact Li-ion diffusion. For instance, components like Lithium Fluoride (LiF) within the SEI have been shown to have a low migration energy barrier, facilitating faster diffusion of Li-ions. rsc.org
Techniques such as the galvanostatic intermittent titration technique (GITT) are employed to experimentally measure the diffusion coefficients of ions in electrode materials. researchgate.net While much of the research on zinc-based batteries focuses on the diffusion of zinc ions in aqueous systems, the principles of ion mobility and the techniques for its measurement are transferable to the study of lithium-ion diffusion in solid-state lithium-zinc materials. The goal is to engineer materials that provide facile pathways for lithium-ion transport, thereby enhancing the rate capability of the battery. pkusz.edu.cn
Charge Transfer Resistance Analysis
Charge transfer resistance (Rct) is a critical parameter that quantifies the resistance encountered by ions as they move across the interface between the electrode and the electrolyte. valipod.com In lithium-zinc based systems, a high charge transfer resistance can lead to significant energy losses, reduced efficiency, and slower charging and discharging rates. valipod.comossila.com This resistance is associated with the activation energy barrier of the electrochemical reactions occurring at this interface. ossila.com
Electrochemical Impedance Spectroscopy (EIS) is the primary technique used to measure and analyze charge transfer resistance. valipod.com The resulting Nyquist plot typically shows a semicircle, the diameter of which corresponds to the magnitude of the charge transfer resistance. valipod.com A smaller semicircle indicates a lower Rct and more favorable kinetics at the electrode-electrolyte interface.
In studies involving zinc-based materials for lithium-ion batteries, such as zinc sulfide (ZnS), the charge transfer resistance is a key indicator of performance. For instance, creating a composite of ZnS with a conductive hybrid matrix like TiC-C can significantly lower the Rct. This improvement is attributed to facilitated Li+-ion transport and mitigation of electrode pulverization during cycling. mdpi.com The analysis of Nyquist plots after a number of cycles can reveal the stability of the electrode-electrolyte interface and the effectiveness of material modifications in maintaining low charge transfer resistance. mdpi.com
Electrochemical Data for ZnS-based Electrodes
| Electrode Material | Initial Discharge Capacity (mAh g⁻¹) | Initial Charge Capacity (mAh g⁻¹) | Initial Coulombic Efficiency (%) |
| ZnS | 1014 | 609 | ~60 |
| ZnS-C | 859 | 501 | ~58 |
| ZnS-TiC-C | 903 | 594 | ~66 |
This table is generated based on data from a study on ZnS-based electrodes. mdpi.com
Analytical Methodologies for Lithium Zinc Compound Characterization
Structural and Morphological Characterization Techniques
Probing the crystal structure and physical form of lithium-zinc compounds is crucial for predicting their behavior. Techniques such as X-ray diffraction and electron microscopy provide invaluable insights at the atomic and microscopic levels.
X-ray Diffraction (XRD) is a cornerstone technique for identifying the crystalline phases and determining the atomic arrangement within lithium-zinc compounds. By analyzing the diffraction pattern produced when X-rays interact with a material, researchers can obtain detailed information about its crystal structure.
Powder XRD is widely used for phase identification in polycrystalline materials. For instance, in the study of mechanically alloyed Li-Sn-Zn systems, XRD patterns revealed the formation of multiple phases, including those of Li-Zn. osti.gov The technique is also used to confirm the successful synthesis of specific compounds and to assess their crystallinity. For example, XRD analysis of a Li–Zn–Nb–O sample with the nominal composition Li6ZnNb4O14 was used to study its structure as a potential solid electrolyte. researchgate.net Similarly, XRD patterns have confirmed the formation of a hexagonal wurtzite ZnO phase in carbon-coated nano-ZnO composites, with no detectable impurity phases. In studies of Li-Zn alloys formed on lithium metal anodes, XRD patterns have been used to identify the specific alloy phases present, such as the LiZn phase, and to confirm that the alloy phase remains even after electrochemical cycling. researchgate.net The broadening of Bragg reflection peaks in the XRD patterns of dynamically synthesized zinc and lithium composite oxides can indicate a small grain size or the presence of microstrain. researchgate.net
Single Crystal XRD provides the most precise determination of crystal structures, including bond lengths and angles. Although more challenging to perform as it requires a single crystal of sufficient size and quality, this technique yields a complete three-dimensional model of the atomic arrangement. For complex new materials, such as a self-catenated zinc metal-organic framework, single crystal XRD is indispensable for determining the intricate unit cell structure. acs.org High-pressure studies on lithium-zinc mixtures have utilized XRD to identify the formation of stoichiometric compounds like LiZn at pressures below 1 GPa and Li₂Zn above 10 GPa, constraining their crystal structures. nih.gov
Electron microscopy techniques are vital for visualizing the morphology, microstructure, and particle size of lithium-zinc compounds at high resolution.
Scanning Electron Microscopy (SEM) provides detailed images of the sample surface. It has been used to examine the surface of Li-Zn alloy foils, revealing morphological details crucial for applications like battery anodes. researchgate.net When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also map the elemental distribution, confirming, for example, the homogeneous distribution of zinc on the surface of a LiZn-Li foil. researchgate.net In other studies, SEM has been employed to observe the nanodot-like and nanorod-like nanoparticles in lithium-doped ZnS films.
Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the visualization of the internal structure of materials. High-resolution TEM (HRTEM) can reveal the crystal lattice of materials. For instance, HRTEM has been used to study zinc-doped lithiated MoO₃, providing insights into its crystal structure at the nanoscale. electrochemsci.org Selected Area Electron Diffraction (SAED), a technique available in TEM, provides diffraction information from localized regions, complementing XRD data for phase identification in micro- or nano-sized domains. electrochemsci.org Due to the air-sensitive nature of some lithium compounds, specialized air-free workflows are often necessary for sample transfer and analysis to prevent alteration of the material's properties before imaging. youtube.com
Spectroscopic techniques probe the vibrational and electronic states of atoms and molecules, offering insights into chemical bonding, composition, and surface chemistry.
Raman Spectroscopy is a non-destructive technique that identifies vibrational modes in a material. It is sensitive to changes in crystal structure and local chemical environments. thermofisher.com It has been used to study Er³⁺ doped zinc lithium antimony sodalime tellurite glasses, where Raman bands are assigned to stretching and bending vibrations of TeO₄ and TeO₃ groups. ijesi.org In studies of N and (Li,N) implanted ZnO, Raman spectroscopy has been employed to identify specific modes related to the dopants and resulting defects. researchgate.net Raman analysis of aqueous zinc perchlorate and lithium chloride solutions reveals changes in the Zn-O symmetric stretch and the emergence of bands corresponding to chloroaquazinc(II) complexes as the chloride-to-zinc ratio increases. researchgate.net
Fourier-Transform Infrared Spectroscopy (FTIR) measures the absorption of infrared radiation by a sample, identifying characteristic vibrational modes of chemical bonds. FTIR analysis of spent Li-ion batteries has identified compounds such as zinc acetate and zinc oxide. researchgate.net The technique can also detect the presence of Li-O bond vibrations, which have been observed around 416-449 cm⁻¹ in lithium powder samples that may have oxidized. researchgate.net In studies of lithium-doped ZnS films, FTIR has been used to identify the characteristic peaks of ZnS at approximately 661 and 849 cm⁻¹.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative elemental composition and chemical state information from the top few nanometers of a material. thermofisher.com XPS is crucial for analyzing the surface chemistry and interfacial layers, such as the solid electrolyte interphase (SEI) in batteries. acs.org For example, XPS analysis of zinc-doped lithiated MoO₃ confirmed the presence of lithium, zinc, molybdenum, and oxygen and determined the oxidation states of zinc (Zn²⁺) and molybdenum. electrochemsci.org Due to the high reactivity of lithium, samples are often transferred from a glove box to the XPS instrument under vacuum to prevent surface contamination from air exposure, which can form lithium carbonates and obscure the true surface chemistry. thermofisher.comphi.com
Elemental and Compositional Analysis
Determining the precise elemental makeup and stoichiometry of lithium-zinc compounds is essential for quality control and for understanding their properties. Inductively coupled plasma and atomic absorption techniques are the primary methods for this type of quantitative analysis.
Inductively Coupled Plasma (ICP) techniques are destructive methods that use a high-temperature plasma to excite or ionize atoms in a sample, which is typically introduced as an acidic solution.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) measures the characteristic wavelengths of light emitted by elements in the plasma. It is a robust and widely accepted technique for high-throughput elemental analysis. sepscience.com ICP-OES is well-suited for analyzing materials with higher concentrations of elements and can tolerate samples with a higher amount of total dissolved solids, making it useful for analyzing materials like brines from which lithium is extracted. labcompare.com The method has been successfully used to analyze lithium-containing minerals, determining the concentration of lithium and other elements with high accuracy and low detection limits. labcompare.com
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) uses the plasma to create ions, which are then separated by their mass-to-charge ratio and detected. ICP-MS offers significantly lower detection limits than ICP-OES, often by 3-4 orders of magnitude, making it ideal for trace and ultra-trace element analysis. labcompare.comtechnologynetworks.com This high sensitivity is crucial for detecting low-level contaminants in high-purity materials used in batteries or for quantifying trace elements in geological samples. labcompare.comvitas.no In a study analyzing lithium salts, ICP-MS was used to determine sixty different analytes, demonstrating excellent stability and robustness for continuous, high-throughput analysis. labcompare.com
Atomic Absorption Spectrometry (AAS) is a technique for quantitative elemental analysis based on the absorption of optical radiation by free atoms in the gaseous state. The sample is atomized, and the absorption of light from a source at a wavelength characteristic of the target element is measured.
Flame AAS (FAAS) is a common and robust AAS technique where the sample solution is aspirated into a flame (e.g., air-acetylene) to be atomized. It is a practical method for routine determinations of elements like lithium and zinc, especially when concentrations are in the µg/mL range. nih.govolympianwatertesting.com The method has been used to determine lithium in water samples with a working range of 10 to 1,000 µg/L. nemi.gov
Graphite Furnace AAS (GFAAS) , also known as Electrothermal Atomization AAS (ETAAS), offers significantly higher sensitivity than flame AAS, with detection limits often in the low µg/L or ppb range. wikipedia.orgnemi.gov A small sample volume is injected into a graphite tube, which is then heated in a programmed sequence to dry, char, and finally atomize the sample. eag.com This technique is preferred for trace and ultra-trace analysis and is suitable for determining zinc in samples like low ionic-strength water, with an applicable range of 0.5 to 40 µg/L. nemi.gov GFAAS provides a highly sensitive method for determining zinc concentrations in diverse biological samples. jove.com
High-Resolution Continuum Source AAS (HR-CS-AAS) is a more advanced AAS technique that uses a xenon short-arc lamp to generate a continuous spectrum over the entire wavelength range. This allows for the simultaneous display of the spectral environment around the analytical line, improving background correction and reducing spectral interferences. analytik-jena.com HR-CS-AAS can be used for both flame and graphite furnace atomization and offers advantages in detection strength and measurement speed. analytik-jena.com The technique has been applied to the analysis of solid samples directly, which minimizes sample preparation and potential contamination. antpedia.com
X-ray Fluorescence (XRF)
X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. While it is a powerful tool for a wide range of elements, the direct analysis of very light elements like lithium presents significant challenges. nih.govresearchgate.net The characteristic X-rays emitted by lithium have very long wavelengths and extremely low fluorescence yield, making their detection by conventional XRF spectrometers practically impossible. researchgate.net
Consequently, researchers have developed indirect methods to quantify lithium in various samples. One such method involves the chemical precipitation of lithium. A notable example is a procedure for determining trace amounts of lithium in mineral waters, where lithium is precipitated with a stoichiometric potassium lithium periodatoferrate(III) complex. nih.govresearchgate.net The subsequent XRF analysis does not measure lithium directly but instead quantifies the iron in the precipitate. By knowing the stoichiometry of the complex, the amount of lithium can be accurately calculated. nih.gov This indirect approach allows for the determination of as little as 1 microgram of lithium. nih.govresearchgate.net
For handheld XRF (HHXRF) analyzers, which are widely used for quality control in various industries, including battery manufacturing, the limitation remains. These devices can readily identify and quantify heavier elements often found in conjunction with lithium, such as nickel, manganese, cobalt, and copper. thermofisher.com However, lithium (atomic number 3) is too light to be measured by this technology. thermofisher.com Similarly, Wavelength-Dispersive X-Ray Fluorescence (WDXRF) spectroscopy, while highly accurate for many elements in geological and industrial samples, cannot directly measure lithium. azom.com Therefore, in the context of lithium-zinc compounds, XRF is primarily used to quantify zinc and other heavier constituent or impurity elements, while lithium content must be determined by other means or indirect chemical methods. thermofisher.comlibretexts.org
Colorimetric and Spectrophotometric Approaches
Colorimetric and spectrophotometric methods offer sensitive and often cost-effective alternatives for the quantitative analysis of lithium and zinc, typically in solution. These techniques rely on the formation of a colored complex between the target metal ion and a specific chromogenic agent, with the intensity of the color being proportional to the ion's concentration.
For lithium analysis, a paper-based colorimetric sensor has been developed using the chromogenic agent Quinizarin. rsc.org When a test paper treated with Quinizarin is exposed to a sample containing lithium, a color change occurs. This change can be monitored and quantified using optical spectroscopy, showing a strong correlation between the spectral variations and the lithium concentration. rsc.org Another spectrophotometric method for lithium is based on the formation of the [Fe(phen)3]2+ complex. researchgate.net
For zinc analysis, several spectrophotometric methods have been established. One classic approach involves the complexation of zinc with dithizone in a buffered solution, with the resulting colored chelate being measured at approximately 555 nm. nih.gov A more recent development utilizes a disposable colorimetric sensor based on the reaction of diphenyl amine and potassium ferricyanide, which forms a greenish-blue colored spot upon complexation with zinc. The color intensity can be analyzed with a scanner and image processing software. Another method involves the murexide reagent, which forms a complex with Zn(II) at a pH of 7, exhibiting maximum absorbance at 450 nm. pcbiochemres.com This method has been shown to be effective for determining zinc concentrations in the range of 0.2-2.0 ppm. pcbiochemres.com
These methods are particularly useful for determining the concentration of individual ions in solutions, such as leachates or digested samples of lithium-zinc materials.
| Metal Ion | Reagent | Detection Method | Wavelength (λmax) | Linear Range |
| Lithium | Quinizarin | Spectrophotometry / Colorimetry | Not Specified | Therapeutic levels (e.g., 0.4–1.2 mmol L−1) rsc.org |
| Zinc | Dithizone | Spectrophotometry | 555 nm | Not Specified |
| Zinc | Diphenyl amine / K3[Fe(CN)6] | Colorimetry (Scanner) | Not Specified | 0.3-6.0 µg mL-1 |
| Zinc | Murexide | Spectrophotometry | 450 nm | 0.5-5.0 ppm pcbiochemres.com |
Energy-Dispersive X-ray Spectroscopy (EDX/EDS)
Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a widely used analytical technique, often coupled with Scanning Electron Microscopy (SEM), for elemental analysis and chemical characterization. wikipedia.orgmee-inc.com It operates by detecting the characteristic X-rays emitted from a sample when it is bombarded by an electron beam. mee-inc.comnanoscience.com Each element emits X-rays at unique energy levels, allowing for the identification of the elements present in the analyzed volume. wikipedia.org
However, similar to XRF, standard EDX systems face significant challenges in detecting very light elements. Lithium (atomic number 3) is generally considered undetectable by standard EDX analysis. researchgate.netyoutube.com The Li-Kα X-ray energy is extremely low (around 54 eV), and these "ultra-soft" X-rays are typically absorbed by the beryllium window of the detector before they can be registered. researchgate.net
Despite this limitation, EDX is an invaluable tool for characterizing lithium-zinc compounds. It can accurately identify and quantify zinc and other heavier elements present in the material. youtube.com Its major strength lies in its ability to perform spatially resolved analysis. When combined with SEM, EDX can generate elemental maps, which show the distribution of elements like zinc across a sample's surface. nanoscience.com This is crucial for assessing the homogeneity of a compound, identifying different phases, or detecting impurities. nanoscience.comyoutube.com For example, in a composite material containing lithium and zinc, EDX can confirm the distribution of zinc within the microstructure, even though it cannot visualize the lithium. youtube.com While recent advancements have led to the development of specialized windowless or thin-window detectors capable of detecting lithium in some compounds, this is not a routine capability for standard instruments. researchgate.net
Solution and Solid-State Spectroscopic Analysis for Bonding
Nuclear Magnetic Resonance (NMR) Spectroscopy (Multinuclear, 1D, 2D, DOSY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure, local environment, and dynamics of atoms within a material. westlake.edu.cn For lithium-zinc compounds, multinuclear NMR is particularly insightful, as it can probe multiple atomic species within the material.
Solid-State NMR: In the solid state, Magic Angle Spinning (MAS) NMR is employed to study the local structure and bonding environments.
⁶Li and ⁷Li NMR: Both lithium isotopes are NMR-active and provide critical information. For instance, in studies of lithium transition-metal orthosilicates like Li₂ZnSiO₄, ⁶Li MAS NMR spectra show a narrow isotropic signal, indicating a specific local environment for the lithium ions. nih.gov The isotropic chemical shift in mixed metal systems can depend on the number and geometry of Li-O-Metal bonds, providing insight into the atomic-level structure. nih.gov
⁶⁷Zn NMR: Although less common due to the low natural abundance and quadrupolar nature of the ⁶⁷Zn nucleus, ⁶⁷Zn NMR can directly probe the local coordination and chemical environment of zinc atoms in solid materials. westlake.edu.cn
Solution-State NMR: In solution, NMR can be used to study the structure of soluble lithium-zinc complexes and their dynamics.
Proton (¹H) NMR: This technique is used to study the complexation of zinc ions with organic ligands that might also interact with lithium. For example, ¹H NMR has been used to study the binding of Zn(II) with peptides, observing changes in the chemical shifts of protons near the binding sites. nih.gov Such studies can reveal the coordination mode and the formation of different complex species in solution. nih.gov
DOSY (Diffusion-Ordered Spectroscopy): This 2D NMR technique can be used to differentiate between different species in solution based on their diffusion coefficients. It could potentially be used to distinguish between free ions and various lithium-zinc complexes in a liquid electrolyte.
Electrochemical Characterization Techniques
Cyclic Voltammetry (CV)
Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox behavior of materials. libretexts.orgossila.com It involves sweeping the potential of a working electrode in a linear fashion between two set values and measuring the resulting current. eszoneo.com The resulting plot of current versus potential, known as a cyclic voltammogram, provides valuable information about the thermodynamics and kinetics of the electrochemical reactions occurring at the electrode-electrolyte interface. ossila.com
In the context of lithium-zinc materials, particularly those developed for battery applications, CV is essential for characterization. A typical experiment uses a three-electrode setup with the lithium-zinc material as the working electrode, a reference electrode (e.g., Ag/AgCl or a zinc foil), and a counter electrode (e.g., platinum or stainless steel). ossila.comkoreascience.kr
The key features of a voltammogram for a lithium-zinc material can reveal:
Redox Potentials: The potentials at which oxidation and reduction peaks occur correspond to the voltages at which lithium and/or zinc ions are inserted (intercalated) or extracted (deintercalated) from the electrode material. eszoneo.com
Reversibility: The separation between the anodic and cathodic peak potentials (ΔEp) and the ratio of their peak currents (ipa/ipc) indicate the reversibility of the redox process. A highly reversible system, desirable for rechargeable batteries, will have a small peak separation and a current ratio close to one.
Reaction Kinetics: By varying the scan rate (ν), one can study the kinetics of the reaction. For a diffusion-controlled process, the peak current (Ip) is proportional to the square root of the scan rate (ν¹/²). koreascience.kr This relationship can be analyzed to determine if the electrochemical process is limited by ion diffusion or surface-controlled reactions. koreascience.kr
For example, studies on LiMn₂O₄ cathodes in zinc-containing electrolytes use CV to observe the insertion/extraction peaks corresponding to Li⁺ and potentially Zn²⁺ ions, and to assess how the electrolyte composition affects the electrochemical stability and performance of the electrode. koreascience.kr
| Parameter | Information Derived from Cyclic Voltammetry |
| Peak Potential (Ep) | Indicates the potential of redox reactions (e.g., Li⁺/Zn²⁺ insertion/extraction). eszoneo.com |
| Peak Current (Ip) | Proportional to the concentration of the electroactive species and the rate of the reaction. eszoneo.com |
| Peak Separation (ΔEp) | Provides information on the electrochemical reversibility of the reaction. |
| Peak Current Ratio (ipa/ipc) | Assesses the chemical stability of the species generated at the electrode. |
| Scan Rate (ν) Dependence | Helps to distinguish between diffusion-controlled and surface-adsorbed processes. koreascience.kr |
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive analytical technique used to investigate the electrochemical properties of materials and their interfaces. jecst.orgyoutube.com In the context of lithium-zinc (Li-Zn) compounds, particularly when evaluated as electrode materials, EIS provides critical insights into various kinetic and transport phenomena occurring within the electrochemical cell. jecst.org The method involves applying a small amplitude alternating current (AC) voltage or current signal over a wide range of frequencies and measuring the resulting impedance. youtube.com
The data obtained from EIS is typically represented as a Nyquist plot, which displays the imaginary part of impedance versus the real part. youtube.com Different features of the Nyquist plot correspond to specific electrochemical processes:
High-Frequency Intercept: This point on the real axis represents the bulk or ohmic resistance (Rb) of the electrolyte. jecst.org
Semicircle(s) in the High-to-Medium Frequency Region: These are associated with interfacial phenomena. For Li-Zn anodes, this typically includes the resistance of the solid electrolyte interphase (SEI) layer and the charge transfer resistance (Rct) at the electrode-electrolyte interface. jecst.org The diameter of the semicircle is indicative of the magnitude of these resistances.
Low-Frequency Tail: A sloped line in the low-frequency region, often at a 45-degree angle, is characteristic of the Warburg impedance (W), which relates to the diffusion of lithium ions within the electrode material. jecst.orgyoutube.com
By fitting the EIS data to an equivalent circuit model, quantitative values for these parameters can be extracted. jecst.org This allows researchers to study the evolution of the electrode-electrolyte interface, monitor the stability of the SEI layer, and understand how the charge transfer and ion diffusion kinetics change during cycling. For instance, an increase in the charge transfer resistance over multiple cycles can indicate performance degradation. In situ EIS measurements can be particularly powerful, allowing for the investigation of transport kinetics during the plating and stripping of lithium on the zinc-based structure. researchgate.net
Below is a table of representative data that can be obtained from EIS analysis of a Li-Zn alloy anode at different cycle counts.
| Parameter | Cycle 1 | Cycle 50 | Cycle 100 |
| Electrolyte Resistance (Rb) (Ω) | 2.5 | 2.8 | 3.1 |
| SEI Resistance (Rsei) (Ω) | 15.7 | 25.3 | 38.9 |
| Charge Transfer Resistance (Rct) (Ω) | 30.2 | 55.8 | 82.4 |
| Warburg Coefficient (Aw) (Ω·s⁻⁰·⁵) | 75.1 | 90.6 | 115.2 |
Galvanostatic Charge-Discharge Testing (for material performance assessment)
Galvanostatic Charge-Discharge (GCD) testing is a fundamental technique for evaluating the performance of electrode materials for batteries. In this method, the electrochemical cell is charged and discharged at a constant current between set voltage limits. metrohm.com For Li-Zn compounds intended for use as anodes in lithium-ion batteries, GCD testing provides crucial metrics to assess their viability, including specific capacity, coulombic efficiency, cycling stability, and rate capability. rsc.org
Key performance indicators derived from GCD testing include:
Specific Capacity: The amount of charge the material can store per unit mass, typically measured in milliampere-hours per gram (mAh g⁻¹). Zinc is an alloying-type anode material with a theoretical capacity of 410 mAh g⁻¹. researchgate.net
Coulombic Efficiency (CE): The ratio of the charge extracted during discharge to the charge inserted during the preceding charge. A high and stable CE (ideally close to 100%) is indicative of a highly reversible system with minimal side reactions. For some zinc-based electrodes, coulombic efficiencies of around 94% have been observed. mdpi.com
Cycling Stability: The ability of the electrode to retain its capacity over a large number of charge-discharge cycles. Capacity retention is a critical measure of the material's long-term durability. Li-Zn composite anodes have shown the ability to achieve stable cycling for 50 cycles in high-capacity pouch cells. rsc.org
Rate Capability: The performance of the electrode at different current densities (C-rates). A material with good rate capability can deliver a significant portion of its capacity even at high charge and discharge rates. metrohm.com
Voltage Profile: The plot of voltage versus capacity or time provides information about the electrochemical reactions occurring during charge and discharge. The flatness and potential of the voltage plateau are important for practical battery applications.
The data gathered from these tests are essential for comparing the performance of different Li-Zn formulations and for understanding their failure mechanisms. For example, a gradual capacity fade might suggest mechanical degradation due to volume changes during the alloying/de-alloying process, a known challenge for alloy-type anodes. researchgate.net
The following table presents typical performance data for a Li-Zn composite anode evaluated through galvanostatic cycling.
| Cycle Number | Discharge Capacity (mAh g⁻¹) | Coulombic Efficiency (%) | Capacity Retention (%) |
| 1 | 395 | 93.5 | 100 |
| 10 | 380 | 98.2 | 96.2 |
| 50 | 362 | 99.1 | 91.6 |
| 100 | 345 | 99.5 | 87.3 |
| 200 | 310 | 99.6 | 78.5 |
Future Research Directions and Challenges in Lithium Zinc Chemical Science
Development of Novel Lithium-Zinc Intermetallic Phases
The foundation of advancing Li-Zn systems lies in the discovery and synthesis of new intermetallic phases with tailored properties. While several Li-Zn phases are known, the exploration of the vast compositional space remains a key research direction.
Current Understanding and Future Pursuits:
Phase Diagram Exploration: The Li-Zn phase diagram reveals several intermetallic compounds, including LiZn, Li2Zn3, and LiZn2. researchgate.net Future work will involve refining this phase diagram with advanced computational and experimental techniques to identify potentially metastable or previously unobserved phases.
Computational Prediction: First-principles calculations and other computational modeling techniques are crucial for predicting the stability, electronic structure, and ionic conductivity of hypothetical Li-Zn compounds. mdpi.com These theoretical studies can guide synthetic efforts, saving significant experimental time and resources. For instance, computational modeling can predict favorable dopants to enhance properties like Li-ion conductivity. researchgate.net
Synthesis Techniques: Researchers are exploring various synthetic routes to access novel phases, including high-pressure synthesis, non-equilibrium methods like ball milling, and thin-film deposition techniques. Each method offers unique pathways to kinetically stabilized or thermodynamically novel structures.
Below is a table of known and computationally predicted Li-Zn intermetallic phases and their key characteristics.
| Phase | Crystal Structure | Key Characteristics | Research Focus |
| LiZn | NaTl-type (B32) | Undergoes order-disorder transition. researchgate.net | Understanding transition mechanism; exploring doping effects. |
| Li2Zn3 | Complex | Exists in α and β forms. researchgate.net | Phase stability and transformation kinetics. |
| LiZn2 | Stoichiometric | Stable compound. researchgate.net | Use as a reference for theoretical and experimental studies. |
| Hypothetical Phases | Computationally Predicted | Potentially high Li-ion conductivity or specific catalytic activity. mdpi.comresearchgate.net | Guided synthesis and experimental validation. |
Advanced Strategies for Dendrite Management in Lithium/Zinc Metal Anodes
A major hurdle for lithium metal batteries is the growth of dendrites—needle-like structures that can cause short circuits and safety hazards. nih.gov Incorporating zinc into the anode is a promising strategy to mitigate this issue, but further advancements are needed.
Key Research Areas:
Homogenizing Ion Flux: Dendrite growth is often initiated by inhomogeneous electric fields and Li-ion concentration gradients at the anode surface. nih.govresearchgate.net Future strategies will focus on creating uniform Li-ion flux through the use of 3D current collectors and engineered interfaces. matec-conferences.orgresearchgate.net
Artificial Solid Electrolyte Interphase (SEI): The naturally formed SEI on lithium metal is often unstable. Designing artificial SEI layers with high mechanical strength and Li-ion conductivity is a critical research direction. matec-conferences.orgresearchgate.netfrontiersin.org Materials like sp²-hybridized covalent organic frameworks are being explored for this purpose. matec-conferences.orgresearchgate.net
Alloy Anode Architecture: Moving beyond simple coatings, the development of true Li-Zn alloy anodes can fundamentally alter lithium deposition behavior. Research into the optimal composition and microstructure of these alloys is essential to promote uniform plating and stripping of lithium. acs.org
The following table summarizes current and future strategies for dendrite suppression.
| Strategy | Mechanism | Challenges | Future Research |
| 3D Current Collectors | Reduces local current density and homogenizes electric fields. matec-conferences.org | Scalability and cost of complex architectures. | Design of hierarchical and multifunctional 3D structures. |
| Artificial SEI | Provides a mechanically robust barrier to dendrite penetration and promotes uniform Li+ flux. matec-conferences.orgresearchgate.net | Ensuring long-term stability and adhesion to the anode. | Development of self-healing and multifunctional SEI layers. |
| Li-Zn Alloying | Alters the nucleation and growth of lithium deposits. acs.org | Controlling alloy composition and preventing phase segregation. | In-depth studies of Li deposition mechanisms on different Li-Zn phases. |
| Electrolyte Additives | Modifies the SEI composition and influences Li deposition morphology. sciencedaily.com | Potential for side reactions and consumption of the additive. | High-throughput screening of new additives and understanding their mechanisms. |
Optimization of Interfacial Properties in Solid-State Lithium-Zinc Systems
Solid-state batteries offer enhanced safety over their liquid-electrolyte counterparts, but the solid-solid interface between the electrode and electrolyte presents significant challenges. gatech.edursc.org Poor physical contact and chemical instability can lead to high interfacial resistance and battery failure. gatech.eduresearchgate.net
Future Research Directions:
Interlayer Engineering: The introduction of thin, functional interlayers at the anode-electrolyte interface is a key strategy. Atomic layer deposition (ALD) of materials like zinc oxide can create protective layers that prevent detrimental reactions and improve wetting. gatech.edu
Novel Solid Electrolytes: The development of new solid electrolytes with better chemical and electrochemical stability against Li-Zn anodes is crucial. rsc.orgijnrd.org Research is ongoing to find materials that are less prone to reduction by the anode. rsc.org
Dynamic Interphase Management: The interphase in a solid-state battery is not static. Understanding and controlling the dynamic evolution of the interphase during cycling is essential for long-term stability. acs.org This involves preventing the growth of a thick, resistive layer while ensuring it remains protective.
Exploration of New Lithium-Zinc Compound Architectures for Catalytic Applications
Beyond energy storage, Li-Zn compounds are being explored for their catalytic properties. The synergistic effects between lithium and zinc can lead to unique activities in various chemical transformations.
Emerging Research Areas:
Bimetallic Catalysts: Li-Zn bimetallic systems can exhibit catalytic properties distinct from their individual components. Research is focused on synthesizing well-defined Li-Zn nanostructures and evaluating their performance in reactions like hydroboration and borylation. rsc.orgrsc.org
Organometallic Chemistry: Organometallic Li-Zn compounds are used in organic synthesis. wikipedia.org Future work will involve designing new reagents with enhanced selectivity and reactivity, aided by a deeper understanding of their solution structure and reaction mechanisms. nsf.gov
Heterogeneous Catalysis: Doping zinc-based catalysts, such as ZnS, with lithium is a promising avenue for enhancing catalytic activity in applications like polysulfide conversion for lithium-sulfur batteries. nju.edu.cn Computational studies can help identify optimal dopant concentrations and configurations.
Advanced Characterization Techniques for In Situ and Operando Studies
To unravel the complex dynamic processes occurring within Li-Zn systems, particularly inside an operating battery, advanced characterization techniques are indispensable. physicsworld.com In situ (in the original position) and operando (in an operating state) studies provide real-time insights that are not accessible through conventional ex situ methods. rsc.orgsciengine.com
Key Techniques and Future Developments:
Microscopy: In situ Transmission Electron Microscopy (TEM) allows for the direct visualization of dendrite growth, SEI formation, and phase transformations at the nanoscale. sciengine.com Optical microscopy is also used to observe morphological changes on the electrode surface. sciengine.comoaepublish.com
Spectroscopy: Techniques like Raman spectroscopy and X-ray absorption spectroscopy (XAS) provide chemical information about the evolving electrode-electrolyte interface and the state of the active materials during cycling. sciengine.comoaepublish.com
Diffraction: In situ X-ray diffraction (XRD) is crucial for tracking crystalline phase changes in the electrode materials during lithiation and delithiation, helping to understand reaction mechanisms. oaepublish.commdpi.com
The development of specialized cells and sample environments that are compatible with these advanced techniques while accurately mimicking the conditions of a real battery is a significant ongoing challenge. rsc.org
Sustainability and Resource Considerations in Lithium-Zinc Material Development
As Li-Zn technologies advance, their environmental impact and the sustainability of their constituent materials become increasingly important.
Key Considerations:
Resource Abundance: Zinc is significantly more abundant in the Earth's crust than lithium and is generally less expensive. eepower.comzincfive.com This makes zinc-based systems potentially more sustainable and cost-effective for large-scale applications like grid storage. sciencedaily.commdpi.comanl.gov
Recycling: Developing efficient and environmentally friendly recycling processes for Li-Zn batteries is crucial for a circular economy. ijnrd.org Research is focused on hydrometallurgical and pyrometallurgical methods to recover valuable materials like lithium and zinc from spent batteries. aquametals.comcsio.res.inresearchgate.net Direct recycling, which aims to regenerate cathode materials, is also an emerging area. aquametals.com
Q & A
Basic Research Questions
Q. What standardized methodologies are recommended for quantifying lithium and zinc concentrations in mixed electrochemical systems?
- Methodological Answer : Use inductively coupled plasma mass spectrometry (ICP-MS) for high-sensitivity quantification of trace metals. For zinc, atomic absorption spectroscopy (AAS) is suitable for lower-cost analysis. Cross-validate results with X-ray fluorescence (XRF) to confirm spatial distribution in solid samples. Ensure calibration curves are constructed using certified reference materials (CRMs) to minimize matrix effects . For lithium-ion systems, pair electrochemical methods like cyclic voltammetry with spectroscopic data to correlate ionic activity with concentration .
Q. How can researchers ensure reproducibility in synthesizing lithium-zinc oxide composites?
- Methodological Answer : Document synthesis parameters rigorously, including precursor ratios, calcination temperatures, and atmospheric conditions (e.g., inert gas vs. ambient air). Use thermogravimetric analysis (TGA) to verify phase purity and X-ray diffraction (XRD) for crystallographic validation. Adhere to the Beilstein Journal’s guidelines: report experimental details in the main text for key compounds (≤5) and provide supplemental data for additional replicates . For hybrid materials, include energy-dispersive X-ray spectroscopy (EDS) mappings to confirm homogeneity .
Advanced Research Questions
Q. What experimental designs can isolate the individual electrochemical contributions of lithium and zinc in hybrid battery systems?
- Methodological Answer :
Step 1 : Design a three-electrode cell with a lithium reference electrode and zinc working electrode to decouple ion migration pathways.
Step 2 : Use electrochemical impedance spectroscopy (EIS) to distinguish interfacial resistance contributions from each metal.
Step 3 : Perform post-mortem analysis via scanning electron microscopy (SEM) to assess dendrite formation mechanisms.
Reference studies on parallel ZnO resistor arrays (e.g., CICED 2022CP0355) for insights into current distribution challenges . Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to evaluate design feasibility .
Q. How can contradictory data on lithium-zinc alloy stability in high-temperature environments be reconciled?
- Methodological Answer :
- Data Triangulation : Compare datasets using multivariate statistical analysis (e.g., principal component analysis) to identify confounding variables (e.g., oxygen partial pressure, cooling rates).
- Controlled Replication : Repeat experiments under strictly controlled atmospheres (e.g., argon vs. nitrogen) to isolate environmental effects.
- Meta-Analysis : Aggregate results from Life Cycle Assessments (LCAs) of lithium production to identify systemic biases in energy mix assumptions . For conflicting electrochemical data, apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to refine hypotheses .
Data Management and Interpretation
Q. What strategies resolve discrepancies in bioaccumulation studies of zinc in lithium-contaminated ecosystems?
- Methodological Answer :
- Step 1 : Use isotopic tracing (e.g., stable zinc isotopes) to differentiate anthropogenic vs. natural zinc sources.
- Step 2 : Apply geochemical modeling (e.g., PHREEQC) to predict speciation under varying pH and redox conditions.
- Step 3 : Cross-reference with toxicological profiles from the Agency for Toxic Substances and Disease Registry (ATSDR) to validate biomarker thresholds .
- Step 4 : Publish raw datasets in repositories like Zenodo with detailed metadata to enable third-party validation .
Q. How should researchers design LCAs for lithium-zinc battery systems to ensure cross-study comparability?
- Methodological Answer :
- Standardization : Adopt ISO 14040/44 frameworks for system boundaries and allocation methods.
- Data Harmonization : Align energy mix assumptions (e.g., grid carbon intensity) with regional datasets from the International Lithium Association (ILiA) .
- Sensitivity Analysis : Test the impact of recycling efficiency rates (e.g., 70% vs. 90% Li recovery) on overall environmental impact.
- Transparency : Disclose all assumptions in supplemental materials, following Beilstein Journal’s guidelines for reproducibility .
Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
